1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
Description
The compound 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a heterocyclic bipyrazole derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a tert-butyl moiety. Its structure combines a pyrazole core linked to a thiazole ring, with additional functional groups influencing its physicochemical and biological properties. The hydroxy group at position 5 and the tert-butyl substituent likely enhance steric bulk and metabolic stability, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
4-(2-tert-butyl-5-methylpyrazol-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c1-12-10-17(27(24-12)21(3,4)5)18-13(2)25-26(19(18)28)20-23-16(11-29-20)14-6-8-15(22)9-7-14/h6-11,25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMLSQCVJLPLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116335 | |
| Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246021-98-7 | |
| Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol , known by its CAS number 246021-98-7 , is a complex heterocyclic molecule with potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C21H22ClN5OS
- Molecular Weight : 427.95 g/mol
- Boiling Point : 599.3 ± 60.0 °C (Predicted)
- Density : 1.36 ± 0.1 g/cm³ (Predicted)
- pKa : 6.83 ± 0.50 (Predicted)
Structural Features
The compound features a thiazole ring and a bipyrazole moiety, contributing to its unique reactivity and biological interactions. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which is crucial for rapidly proliferating cancer cells .
- Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can trigger apoptosis in cancer cells, enhancing their therapeutic efficacy when combined with conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are common among pyrazole derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in treating infections .
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the effects of doxorubicin through a synergistic mechanism .
- Antimalarial Activity : Some studies have evaluated the antimalarial activity of related pyrazole compounds against Plasmodium falciparum, indicating that structural modifications can lead to varying degrees of efficacy against malaria parasites .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Differences :
- The target compound features a tert-butyl group instead of triazolyl or fluorophenyl substituents, reducing polarity and increasing hydrophobicity.
Substitution Patterns in Bipyrazole-Thiazole Hybrids
and highlight compounds with variations in aryl and heteroaryl substituents:
- Compound I () : Contains a bromophenyl and fluorophenyl group, with demonstrated antimicrobial activity.
- Compound in : 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol.
Functional Group Impact on Bioactivity
and emphasize the role of functional groups in biological activity:
- Nitrofurantoin Analogues () : Pyrazole derivatives with furan and hydroxy groups show antibacterial activity against Gram-positive and Gram-negative bacteria.
- Triazolylpyrazoles () : Exhibit activity attributed to halogen-phenyl and triazole interactions with bacterial targets.
The target compound’s hydroxy and thiazole groups may mimic these interactions, while the tert-butyl group could prolong half-life in vivo by reducing metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
